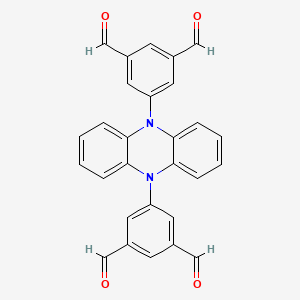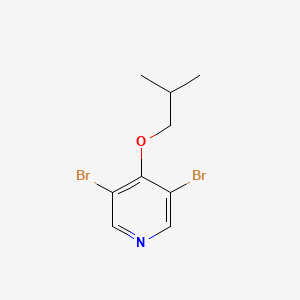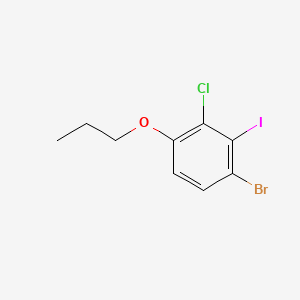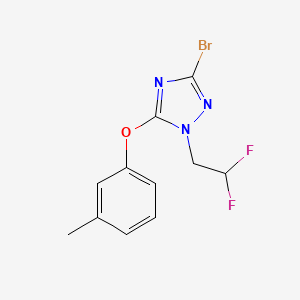
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the m-Tolyloxy Group: This can be achieved through etherification reactions using m-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or tolyloxy groups.
Reduction: Reduction reactions could target the triazole ring or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly as antifungal or anticancer agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazole: Similar structure but without the tolyloxy group.
5-(m-Tolyloxy)-1H-1,2,4-triazole: Similar structure but without the bromine and difluoroethyl groups.
Uniqueness
The presence of the bromine, difluoroethyl, and tolyloxy groups in 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may confer unique properties such as increased stability, specific biological activity, or enhanced reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H10BrF2N3O |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)-5-(3-methylphenoxy)-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrF2N3O/c1-7-3-2-4-8(5-7)18-11-15-10(12)16-17(11)6-9(13)14/h2-5,9H,6H2,1H3 |
InChI Key |
SDKSBPNLEJFRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NN2CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

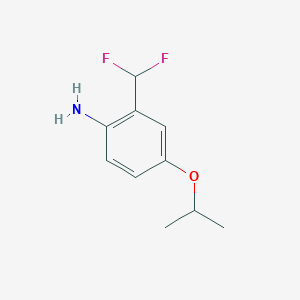
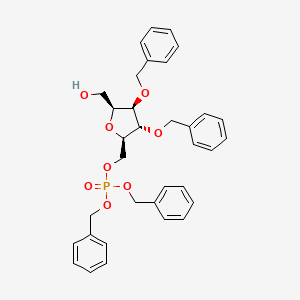
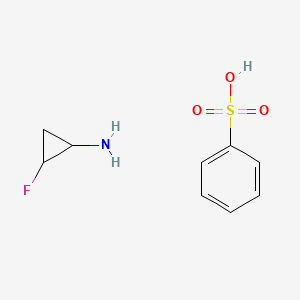
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)



